![molecular formula C9H9Cl2N B1603919 1-(2,4-Dichlorophenyl)cyclopropanamine CAS No. 864263-95-6](/img/structure/B1603919.png)
1-(2,4-Dichlorophenyl)cyclopropanamine
Overview
Description
1-(2,4-Dichlorophenyl)cyclopropanamine is a cyclopropane amine derivative with the chemical formula C9H9Cl2N . It has a molecular weight of 202.08 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)cyclopropanamine consists of a cyclopropane ring attached to a 2,4-dichlorophenyl group . The InChI code for the compound is 1S/C9H9Cl2N/c10-6-1-2-7 (8 (11)5-6)9 (12)3-4-9/h1-2,5H,3-4,12H2 .Physical And Chemical Properties Analysis
1-(2,4-Dichlorophenyl)cyclopropanamine is a solid under normal conditions . It has a molecular weight of 202.08 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.Scientific Research Applications
1-(2,4-Dichlorophenyl)cyclopropanamine: Scientific Research Applications
Antimicrobial Studies: This compound has been utilized in the synthesis of other chemicals that have potential antimicrobial properties. For example, it has been used in the creation of 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, which has undergone studies for its effectiveness against various microbial agents .
Drug Development Against COVID-19: A derivative of 1-(2,4-Dichlorophenyl)cyclopropanamine has been investigated as a potential new drug to combat the COVID-19 virus. Computational assessments and molecular docking approaches have been employed to determine the most stable structure and potential efficacy of the compound .
Safety and Hazards
The compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHNVROXMHDBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640622 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)cyclopropanamine | |
CAS RN |
864263-95-6 | |
Record name | 1-(2,4-Dichlorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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